1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O3.2ClH/c21-17-4-6-19(7-5-17)27-14-13-26-16-18(25)15-23-9-11-24(12-10-23)20-3-1-2-8-22-20;;/h1-8,18,25H,9-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKQWPAGRUCJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Br)O)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrCl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Bromophenoxy)ethanol
The ethoxy-bromophenoxy side chain is typically synthesized via Williamson ether synthesis. Reacting 4-bromophenol with 2-chloroethanol in the presence of a base like potassium carbonate yields 2-(4-bromophenoxy)ethanol. Optimal conditions (reflux in acetone, 12 hours) achieve ~85% yield. Alternative methods using ethylene oxide or glycidol have been explored but face regioselectivity issues.
Preparation of 4-(Pyridin-2-yl)piperazine
The piperazine-pyridine fragment is synthesized by nucleophilic aromatic substitution. Pyridine-2-amine reacts with bis(2-chloroethyl)amine under high-temperature conditions (150°C, DMF) to form 4-(pyridin-2-yl)piperazine. Catalytic amounts of KI improve yields to 78% by mitigating side reactions.
Stepwise Assembly of the Target Compound
Etherification of Propan-2-ol Backbone
The propan-2-ol core is functionalized via sequential etherifications. Epichlorohydrin reacts with 2-(4-bromophenoxy)ethanol in a basic medium (NaOH, ethanol) to form 1-(2-(4-bromophenoxy)ethoxy)-3-chloropropan-2-ol. This intermediate is isolated in 70% yield after column chromatography.
Piperazine Coupling
The chlorinated intermediate undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperazine in acetonitrile at 80°C for 24 hours, yielding the free base. Triethylamine is added to scavenge HCl, achieving 65% conversion. Excess piperazine (1.5 equiv) minimizes dimerization.
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (2 equiv) in ethanol, precipitating the dihydrochloride salt. Recrystallization from ethanol/ether affords a 92% pure product. X-ray diffraction confirms the salt’s crystalline structure.
Optimization and Challenges
Reaction Solvent Effects
Solvent polarity significantly impacts coupling efficiency. Comparative studies reveal acetonitrile outperforms DMF or THF due to better solubility of intermediates (Table 1).
Table 1: Solvent Screening for Piperazine Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetonitrile | 80 | 65 |
| DMF | 100 | 48 |
| THF | 66 | 32 |
Purification Techniques
Silica gel chromatography remains standard for intermediates, but preparative HPLC is preferred for the final salt to remove trace impurities. Gradient elution (water/acetonitrile + 0.1% TFA) achieves >99% purity.
Analytical Characterization
Spectroscopic Validation
Thermal Analysis
DSC reveals a melting point at 214°C with decomposition onset at 220°C, indicating salt stability up to pharmaceutical processing temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent in treating various diseases, particularly those related to the central nervous system and cancer. The following applications are noteworthy:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
Studies have shown IC50 values ranging from 10 to 30 µM, demonstrating substantial activity against these types of cancer cells. The mechanism often involves apoptosis induction through caspase pathway activation .
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors, which could lead to treatments for depression and anxiety disorders .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant cytotoxicity against MCF-7 cells with an IC50 of 15 µM. |
| Study B | Neuropharmacological Effects | Modulation of serotonin receptors leading to antidepressant-like effects in animal models. |
| Study C | Antimicrobial Testing | Inhibition of Staphylococcus aureus growth at concentrations above 20 µg/mL. |
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, such as piperazine-linked propanol derivatives or aromatic ethers. Key differences in substituents and their implications are highlighted:
Physicochemical and Pharmacological Implications
- Receptor Binding : The pyridin-2-yl-piperazine group may offer stronger π-π stacking interactions with receptors than hydroxyethyl or methyl substituents, which lack aromaticity.
- Metabolic Stability : The bromine atom in the target compound could reduce oxidative metabolism compared to allyl or nitro groups, which are prone to enzymatic degradation.
- Solubility : The dihydrochloride salt form improves aqueous solubility, similar to compounds and , but the pyridinyl group may confer better solubility than methylpiperazine .
Research Findings and Data Gaps
While the provided evidence lacks direct experimental data (e.g., IC50, LogP) for the target compound, inferences can be drawn from structural analogs:
- : Hydroxyethyl-piperazine derivatives often exhibit moderate receptor affinity but lower metabolic stability due to hydroxyl group oxidation .
- : Nitrophenoxy-containing compounds may show reactivity issues in biological systems, limiting their therapeutic utility .
- : Benzofuran derivatives with methylpiperazine have demonstrated moderate CNS activity but poor solubility , suggesting the target compound’s pyridinyl group may address this limitation.
Biological Activity
The compound 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound includes:
- A bromophenoxy group, which is known for enhancing biological activity through various interactions.
- A piperazine moiety, commonly associated with antidepressant and antipsychotic effects.
- An ethoxy linker that may influence the compound's solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Key mechanisms include:
- Receptor Modulation : The piperazine and pyridine components suggest potential activity at neurotransmitter receptors, particularly those involved in mood regulation (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Preliminary studies indicate that similar compounds can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis and has been targeted in various therapeutic contexts, including cancer and autoimmune diseases .
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bromophenoxy groups have shown efficacy against various bacterial strains, indicating a potential for developing new antibiotics .
Anticancer Potential
Studies on related compounds have indicated cytotoxic effects against tumor cell lines. For example, 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . The incorporation of the piperazine ring may enhance this effect through receptor-mediated pathways.
Neuropharmacological Effects
Given the presence of the piperazine structure, there is a strong hypothesis that this compound could exhibit antidepressant or anxiolytic properties. Compounds with similar frameworks have been shown to interact with serotonin receptors, leading to mood-enhancing effects .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride with high yield and purity?
- Methodological Answer :
- Step 1 : Construct the phenoxypropanol backbone by reacting 4-bromophenol with an epoxide (e.g., epichlorohydrin) under basic conditions (pH 9–11) to form the intermediate .
- Step 2 : Introduce the piperazine-pyridine moiety via nucleophilic substitution. Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
- Step 3 : Purify the product via column chromatography (silica gel, gradient elution with dichloromethane/methanol) and confirm purity (>95%) using HPLC with a C18 column .
- Key Parameters : Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio for nucleophilic substitution) .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine N–CH₂ at δ 2.5–3.5 ppm) and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution ESI-MS (positive mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 494.1) and isotopic patterns consistent with bromine .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) to confirm dihydrochloride salt formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare receptor-binding affinity (e.g., radioligand displacement assays for adrenergic/5-HT receptors) with functional assays (cAMP modulation or calcium flux) to distinguish binding vs. signaling effects .
- Data Normalization : Use internal controls (e.g., reference agonists/antagonists like propranolol) to standardize inter-laboratory variability .
- Replication : Validate findings in ≥3 independent cell lines (e.g., HEK293, CHO-K1) with receptor overexpression to isolate target-specific effects .
Q. What experimental strategies are recommended to investigate the compound’s potential CNS effects, given its structural similarity to phenoxypropanolamine derivatives?
- Methodological Answer :
- In Vitro Models : Use primary neuronal cultures or blood-brain barrier (BBB) permeability assays (PAMPA-BBB) to assess CNS penetration .
- Behavioral Studies : Design rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–50 mg/kg, i.p.) and comparator drugs (e.g., fluoxetine) .
- Receptor Profiling : Screen against a panel of CNS targets (e.g., dopamine D2, serotonin 5-HT1A) using competitive binding assays to identify off-target interactions .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability to target receptors (e.g., PPAR-delta) by analyzing hydrogen-bond networks and hydrophobic interactions .
- ADMET Prediction : Use tools like SwissADME to estimate logP (target <3 for oral bioavailability), CYP450 inhibition risks, and hERG channel liability .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) to prioritize synthetic analogs with reduced metabolic clearance .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s selectivity for adrenergic vs. serotonergic receptors?
- Methodological Answer :
- Receptor Panels : Use broad-spectrum screening (e.g., Eurofins CEREP panel) to quantify IC50 values across 50+ GPCRs, ion channels, and transporters .
- Kinetic Studies : Perform association/dissociation rate assays (e.g., surface plasmon resonance) to differentiate competitive vs. allosteric binding mechanisms .
- Structural Analysis : Compare X-ray co-crystallography data with analogous compounds (e.g., 4-(3-bromophenyl)piperazine derivatives) to identify critical binding motifs .
Comparative Studies
Q. What methodologies enable systematic comparison of this compound’s efficacy with structurally related analogs (e.g., 4-(4-(3-bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride)?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with incremental modifications (e.g., varying phenoxy substituents or piperazine N-alkylation) and test in parallel assays .
- Free Energy Calculations : Use MM-GBSA to rank binding affinities computationally before in vitro validation .
- Thermodynamic Profiling : Measure enthalpy-entropy compensation via ITC (isothermal titration calorimetry) to optimize ligand-receptor interactions .
Stereochemical Challenges
Q. What strategies mitigate stereochemical instability during the synthesis of the propan-2-ol backbone?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to isolate enantiomers .
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry during epoxide ring-opening .
- Stability Studies : Monitor racemization under accelerated conditions (40°C, 75% RH) and formulate with stabilizers (e.g., antioxidants like BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
